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Abstract

Seladelpar is a potent and selective agonist of the peroxisome proliferator-activated receptor
delta (PPARJ), a nuclear receptor that plays a critical role in regulating metabolic and
inflammatory pathways.[1] Developed for the treatment of primary biliary cholangitis (PBC),
Seladelpar has demonstrated significant efficacy in clinical trials, leading to its approval for
medical use.[1] This technical guide provides a comprehensive overview of the chemical
structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical
data of Seladelpar, with a focus on its sodium salt form. Detailed experimental protocols and
visual representations of key biological and experimental processes are included to support
further research and development.

Chemical Structure and Physicochemical Properties

Seladelpar is a single R-configuration enantiomer.[2] While the approved formulation,
Livdelzi®, contains Seladelpar as a lysine dihydrate salt, the sodium salt has been utilized in
preclinical and research settings.[2][3] The core active moiety is Seladelpar free acid.

Chemical Identity

A summary of the chemical identifiers for Seladelpar and its salt forms is presented in Table 1.

Table 1: Chemical Identifiers of Seladelpar and its Salts
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Seladelpar (Free

Seladelpar Sodium

Seladelpar Lysine
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Acid) Salt Dihydrate
(2S)-2,6-
2-[4-[(2R)-2-ethoxy-3-  Sodium 2-[4-[(2R)-2- diaminohexanoic
[4- ethoxy-3-[4- acid;2-[4-[(2R)-2-
trifluoromethyl)pheno trifluoromethyl)pheno  ethoxy-3-[4-

IUPAC Name ( yhp ( yhp y-3-[
xy]propyl]sulfanyl-2- xy]propyl]sulfanyl-2- (trifluoromethyl)pheno
methylphenoxylacetic methylphenoxylacetat  xy]propyl]sulfanyl-2-
acid e methylphenoxy]acetic

acid;dihydrate
CCO--INVALID-LINK--
CCO--INVALID-LINK--
CCO--INVALID-LINK-- cE) C(F)
C(F) (F)F)CSC2=CC(=C(C

SMILES (F)F)CSC2=CC(=C(C

(F)F)CSsC2=CC(=C(C =C2)OCC(=0)0)C.C(
=C2)OCC(=0)[O-])C.
=C2)OCC(=0)0)C Na+] CCN)C--INVALID-
a+t+
LINK--O)N.O.O

CAS Number 851528-79-5[1] 3026272-24-8[3] 928821-40-3

Molecular Formula C21H23F305S[1] C21H22F3Na0O5S C27H41F3N209S

Molar Mass 444.47 g/mol [1] 466.44 g/mol 626.68 g/mol [2]

Physicochemical Properties

Seladelpar lysine dihydrate is described as a white to off-white powder with pH-dependent

solubility in water; it is slightly soluble at low pH and very soluble at high pH.[2] Specific

solubility data for the sodium salt is not readily available in the provided search results, but it is

expected to exhibit good aqueous solubility.

Mechanism of Action

Seladelpar is a selective agonist for the PPARS receptor.[1] Its therapeutic effects in PBC are

believed to be mediated through the modulation of bile acid synthesis and inflammatory

pathways.

PPAROJ Signaling Pathway
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The activation of PPARJ by Seladelpar initiates a signaling cascade that leads to the
downregulation of bile acid synthesis. A key step in this pathway is the induction of Fibroblast
Growth Factor 21 (FGF21). FGF21, in turn, activates the c-Jun N-terminal kinase (JNK)
signaling pathway, which ultimately represses the expression of Cholesterol 7a-hydroxylase
(CYP7AL1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This
mechanism is independent of the farnesoid X receptor (FXR) pathway, another important
regulator of bile acid homeostasis.

Hepatocyte

CYP7A1 Expression
(Rate-limiting enzyme for
bile acid synthesis)

Seladelpar FGF21 Induction JNK Pathway Activation Decreased Bile Acid Synthesis

Click to download full resolution via product page

Caption: Seladelpar's PPARS signaling pathway in hepatocytes.

Potency and Selectivity

Seladelpar is a highly potent and selective PPARd agonist. The sodium salt has a reported
EC50 of 2 nM for PPARJ activation.[3] It exhibits over 750-fold and 2500-fold selectivity for
PPARS® compared to PPARa and PPARYy, respectively.[3]

Table 2: In Vitro Potency and Selectivity of Seladelpar

Parameter Value
PPARS EC50 2 nM[3]
Selectivity vs. PPARa >750-fold[3]
Selectivity vs. PPARy >2500-fold[3]
Pharmacokinetics
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Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: Seladelpar is orally active.[3] Following oral administration, the median time to
peak plasma concentration (Tmax) is approximately 1.5 hours in patients with PBC.

Distribution: Seladelpar has an apparent volume of distribution of approximately 133.2 L at
steady state.[2] It is highly bound to plasma proteins (>99%).[2]

Metabolism: Seladelpar is primarily metabolized by CYP2C9, and to a lesser extent by
CYP2C8 and CYP3A4.[2] The major metabolites are seladelpar sulfoxide (M1), desethyl-
seladelpar (M2), and desethyl-seladelpar sulfoxide (M3).[2]

Excretion: The metabolites of Seladelpar are primarily excreted in the urine. Following a
single oral dose of radiolabeled seladelpar, approximately 73.4% of the dose was recovered
in urine and 19.5% in feces. The mean elimination half-life is about 6 hours in healthy
subjects and ranges from 3.8 to 6.7 hours in patients with PBC.[2]

Table 3: Pharmacokinetic Parameters of Seladelpar in PBC Patients

Parameter Value Reference

Tmax ~1.5 hours

Apparent Volume of

Distribution (steady state) szl 2l
Plasma Protein Binding >99% [2]
Elimination Half-life 3.8 - 6.7 hours [2]
Apparent Oral Clearance 12 L/h

Primary Metabolizing Enzymes  CYP2C9, CYP2C8, CYP3A4 [2]

Primary Route of Excretion Urine (as metabolites)

Clinical Efficacy and Safety
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The efficacy and safety of Seladelpar for the treatment of PBC have been evaluated in several
clinical trials, most notably the Phase 3 RESPONSE study.[4]

Phase 3 RESPONSE Study

The RESPONSE trial was a randomized, double-blind, placebo-controlled study that evaluated
the efficacy and safety of a 10 mg daily dose of Seladelpar in patients with PBC who had an
inadequate response to or were intolerant of ursodeoxycholic acid (UDCA).[4]

Table 4: Key Efficacy Endpoints from the Phase 3 RESPONSE Study

. Seladelpar (10
Endpoint Placebo p-value Reference

mg)

Biochemical
Response at 12 61.7% 20.0% <0.001 [4]
Months

Alkaline

Phosphatase

(ALP) 25.0% 0% <0.001 [4]
Normalization at

12 Months

Change in
Pruritus NRS
Score at 6
Months

-3.2 1.7 0.005 [4]

Composite
endpoint of ALP
<1.67 x ULN,
>15% decrease
in ALP from
baseline, and
total bilirubin <
ULN.[4]
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Safety Profile

In the RESPONSE trial, the incidence of adverse events was similar between the Seladelpar
and placebo groups.[4] The most common adverse events were headache, abdominal pain,
abdominal distension, and nausea.[5]

Experimental Protocols
PPAROJ Activation Assay (Representative Protocol)

This protocol describes a cell-based reporter gene assay to determine the potency of a test
compound, such as Seladelpar, in activating the PPARJ receptor.

PPARS Activation Assay Workflow

1. Cell Culture and Transfection
- Culture suitable mammalian cells (e.g., HEK293T).

Co-transfect with a PPARS expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).

2. Compound Treatment
- Plate transfected cells.
- Treat with serial dilutions of Seladelpar sodium salt or control compounds.

l

3. Incubation
- Incubate cells for 24-48 hours to allow for receptor activation and reporter gene expression.

l

4. Cell Lysis and Luciferase Assay
- Lyse the cells.

- Add luciferase substrate and measure luminescence using a luminometer.

:

5. Data Analysis
- Normalize luciferase activity to a control (e.g., co-transfected Renilla luciferase).
- Plot normalized activity versus compound concentration and determine the EC50 value.

Click to download full resolution via product page
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Caption: Workflow for a PPARS activation reporter assay.
Methodology:
e Cell Culture and Transfection:
o Maintain a suitable mammalian cell line, such as HEK293T, in appropriate growth medium.

o Co-transfect the cells with a mammalian expression vector encoding the full-length human
PPARS and a reporter plasmid containing multiple copies of a PPAR response element
(PPRE) upstream of a luciferase gene. A co-transfection with a vector expressing Renilla
luciferase can be used for normalization.

e Compound Treatment:
o Plate the transfected cells into a 96-well plate.

o Prepare serial dilutions of Seladelpar sodium salt and a known PPARS agonist (positive
control) in the appropriate cell culture medium.

o Add the compound dilutions to the cells and incubate.
 Incubation:
o Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
e Luciferase Assay:
o Lyse the cells using a suitable lysis buffer.
o Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.
o Measure the luminescence using a plate-reading luminometer.
o Data Analysis:

o Normalize the firefly luciferase activity to the Renilla luciferase activity to control for
transfection efficiency and cell number.
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o Plot the normalized luciferase activity against the logarithm of the compound
concentration.

o Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantification of Seladelpar in Biological Samples
(Representative LC-MS/MS Protocol)

This protocol outlines a general method for the quantification of Seladelpar in plasma samples
using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Quantification Workflow

1. Sample Preparation
- Spike plasma samples with an internal standard (e.g., deuterated Seladelpar).
- Perform protein precipitation with a solvent like acetonitrile.
- Centrifuge and collect the supernatant.

Y

2. Chromatographic Separation
- Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).
- e).

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.qg., acetonitril

Y

3. Mass Spectrometric Detection
- Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode.
- Monitor specific precursor-to-product ion transitions for Seladelpar and the internal standard (Multiple Reaction Monitoring - MRM),

Y

4. Data Analysis
- Integrate the peak areas for Seladelpar and the internal standard.
- Generate a calibration curve by plotting the peak area ratio versus the concentration of the standards.
- Quantify Seladelpar in the unknown samples using the calibration curve.

Click to download full resolution via product page
Caption: Workflow for LC-MS/MS quantification of Seladelpar.

Methodology:
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e Sample Preparation:

o

To a known volume of plasma, add an internal standard (e.g., a stable isotope-labeled
version of Seladelpar).

Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).
Vortex and centrifuge the samples to pellet the precipitated proteins.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of
nitrogen.

Reconstitute the residue in the mobile phase.

e LC-MS/MS Analysis:

Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., a C18 column).

Use a gradient elution with a mobile phase typically consisting of water with a small
amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g.,
acetonitrile) as mobile phase B.

The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with
an electrospray ionization (ESI) source.

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for
Seladelpar and its internal standard in Multiple Reaction Monitoring (MRM) mode.

e Data Analysis:

o

o

o

Integrate the chromatographic peaks corresponding to Seladelpar and the internal
standard.

Calculate the peak area ratio of Seladelpar to the internal standard.

Construct a calibration curve by plotting the peak area ratios of the calibration standards
against their known concentrations.
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o Determine the concentration of Seladelpar in the unknown samples by interpolating their
peak area ratios from the calibration curve.

Conclusion

Seladelpar sodium salt is a potent and selective PPARd agonist with a well-defined
mechanism of action that leads to the beneficial regulation of bile acid synthesis. Its
pharmacokinetic profile supports once-daily oral dosing, and it has demonstrated significant
clinical efficacy and a favorable safety profile in patients with primary biliary cholangitis. The
experimental protocols provided in this guide offer a framework for further investigation into the
pharmacological properties of this promising therapeutic agent. As research continues,
Seladelpar holds the potential to become a cornerstone therapy for PBC and possibly other
metabolic and inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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